molecular formula C39H30N2O2 B15019835 N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide

N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide

Katalognummer: B15019835
Molekulargewicht: 558.7 g/mol
InChI-Schlüssel: OMTMBYCZTCXEKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide is a complex organic compound with a unique structure that includes multiple benzene rings and amide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-benzamidophenyl derivatives, followed by reactions that introduce diphenylmethyl groups and additional benzamide functionalities. Common reagents used in these reactions include benzoyl chloride, aniline derivatives, and various catalysts to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The specific conditions and reagents used can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its multiple benzene rings and amide groups provide a versatile platform for further functionalization and exploration .

Eigenschaften

Molekularformel

C39H30N2O2

Molekulargewicht

558.7 g/mol

IUPAC-Name

N-[4-[(4-benzamidophenyl)-diphenylmethyl]phenyl]benzamide

InChI

InChI=1S/C39H30N2O2/c42-37(29-13-5-1-6-14-29)40-35-25-21-33(22-26-35)39(31-17-9-3-10-18-31,32-19-11-4-12-20-32)34-23-27-36(28-24-34)41-38(43)30-15-7-2-8-16-30/h1-28H,(H,40,42)(H,41,43)

InChI-Schlüssel

OMTMBYCZTCXEKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.